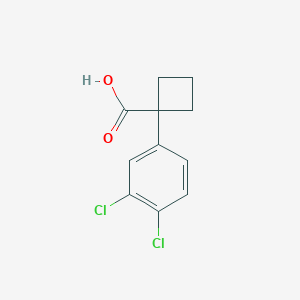![molecular formula C14H20Cl2N2O6P2 B1601822 1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 151538-79-3](/img/structure/B1601822.png)
1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride
Vue d'ensemble
Description
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is a modified viologen compound. Viologens are quaternary salts derived from 4,4’-bipyridine, known for their electron-transfer properties and applications in various fields such as electrochromic displays and optically switchable devices
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-bipyridine and 2-bromoethylphosphonic acid.
Reaction: The 4,4’-bipyridine undergoes a nucleophilic substitution reaction with 2-bromoethylphosphonic acid in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation-Reduction: As a viologen derivative, it exhibits redox properties, undergoing reversible one-electron reduction to form a stable radical cation.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of phosphonoethyl groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents such as ferric chloride.
Substitution: Typical conditions involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Redox Reactions: The major products are the radical cation and the fully reduced form of the compound.
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the phosphonoethyl group.
Applications De Recherche Scientifique
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its redox properties. The compound can undergo reversible electron transfer, forming a stable radical cation. This redox activity is crucial for its function as an electrochromic material and in other applications. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Viologen (Paraquat): Known for its use as a herbicide and its toxic properties.
Diethyl Viologen: Similar redox properties but different substituents affecting its solubility and reactivity.
Dibenzyl Viologen: Used in electrochromic applications with distinct optical properties.
Uniqueness
1,1’-Bis(2-phosphonoethyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to the presence of phosphonoethyl groups, which enhance its solubility, stability, and functionality in various applications. This makes it a versatile compound for research and industrial use .
Propriétés
IUPAC Name |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6P2.2ClH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQWVWYKLGFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566223 | |
| Record name | 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151538-79-3 | |
| Record name | 1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)





